CFTR corrector 11

CFTR corrector chemical scaffold binding site

CFTR corrector 11 (Compound 133, CAS 688050-45-5) is a small-molecule CFTR corrector with a structurally distinct oxazole-carboxamide scaffold. It is intended for in vitro research on F508del-CFTR folding and trafficking defects, providing a differentiated tool from benzodioxole-pyridine (Type I) correctors. Ideal for medicinal chemistry campaigns and combinatorial screening studies.

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
Cat. No. B12408539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR corrector 11
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3
InChIInChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22)
InChIKeyCOLCDHPLJCTYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTR Corrector 11: Procurement-Ready Chemical Probe for CFTR F508del Misfolding Research


CFTR corrector 11 (Compound 133, CAS 688050-45-5) is a small-molecule CFTR corrector developed for rescuing the folding and trafficking defect of F508del-CFTR, the most prevalent mutation in cystic fibrosis . It belongs to the oxazole-carboxamide chemical class and serves as a research tool for investigating CFTR biogenesis and protein quality control pathways . With a molecular weight of 345.39 and a calculated LogP of approximately 1.6, this compound occupies a distinct physicochemical space compared to first-generation correctors such as lumacaftor (VX-809) and tezacaftor (VX-661) .

Why CFTR Corrector 11 Cannot Be Substituted with Generic CFTR Correctors


CFTR correctors exhibit distinct binding sites, mechanisms of action, and mutation-specific rescue profiles that preclude simple interchangeability. Type I correctors (e.g., lumacaftor, tezacaftor) stabilize the first transmembrane domain (TMD1) to promote CFTR folding, while Type II correctors address NBD2 stability defects, and Type III correctors target NBD1 folding [1]. CFTR corrector 11 (Compound 133) possesses a structurally distinct oxazole-carboxamide scaffold that differentiates it from the benzodioxole-pyridine scaffold of lumacaftor and the indole-carboxamide scaffold of tezacaftor . Furthermore, CFTR correctors demonstrate variable efficacy across different CFTR mutations, necessitating mutation-specific compound selection rather than class-based substitution [2].

Quantitative Differentiation Evidence for CFTR Corrector 11 vs. Comparator CFTR Correctors


CFTR Corrector 11 vs. Lumacaftor (VX-809): Scaffold Divergence Enables Distinct Binding Site Engagement

CFTR corrector 11 (Compound 133) features an oxazole-carboxamide core with a molecular weight of 345.39 g/mol and a calculated LogP of 1.6, differing fundamentally from lumacaftor's benzodioxole-pyridine scaffold (MW 452.41, LogP ~3.5) . This physicochemical divergence correlates with distinct binding site engagement: lumacaftor binds to TMD1 of CFTR to stabilize folding, whereas the oxazole scaffold of CFTR corrector 11 lacks the benzodioxole moiety required for TMD1 binding, suggesting engagement of an alternative site [1]. In contrast to lumacaftor's reported EC50 of 100 nM for F508del-CFTR maturation in FRT cells , CFTR corrector 11's potency data remains proprietary or unpublished, necessitating user-side validation in target assay systems .

CFTR corrector chemical scaffold binding site

CFTR Corrector 11 vs. Tezacaftor (VX-661): Differential Mutant Selectivity Profile

Tezacaftor (VX-661) demonstrates preferential correction of F508del-CFTR in combination with ivacaftor, achieving clinical improvements in ppFEV1 of approximately 4-5% in homozygous F508del patients [1]. In contrast, CFTR corrector 11 (Compound 133) has been validated in research settings as a single-agent corrector with no published data on combination efficacy with potentiators . Class-level evidence indicates that correctors with lower molecular weight and reduced lipophilicity (such as CFTR corrector 11) may exhibit improved solubility and reduced off-target accumulation relative to higher-molecular-weight analogs . However, direct head-to-head comparative potency or selectivity data for CFTR corrector 11 against tezacaftor in matched assay systems are not publicly available, representing a critical evidence gap .

CFTR corrector mutant selectivity F508del

CFTR Corrector 11 vs. Elexacaftor (VX-445): Mechanistic Class Distinction for Research Tool Applications

Elexacaftor (VX-445) functions as a next-generation Type I/Type III hybrid corrector with additional potentiator activity, binding to distinct sites on CFTR and demonstrating additive effects with tezacaftor [1]. CFTR corrector 11 (Compound 133) is classified as a research-grade corrector with an oxazole-carboxamide scaffold that lacks the structural features required for Type I TMD1 stabilization . The absence of published EC50 data for CFTR corrector 11 precludes direct potency comparison; however, class-level inference suggests that its reduced molecular weight and lower LogP relative to elexacaftor (MW ~598, LogP ~4.0) may confer advantages in solubility and cellular permeability for in vitro assay applications . Users seeking clinical translation should prioritize elexacaftor-containing triple combinations; users requiring a structurally distinct tool compound for mechanistic studies of CFTR folding may select CFTR corrector 11 .

CFTR corrector mechanism of action type classification

Validated Application Scenarios for CFTR Corrector 11 in Research and Discovery


In Vitro F508del-CFTR Folding and Trafficking Assays in Recombinant Cell Lines

CFTR corrector 11 (Compound 133) is appropriate for in vitro experiments in FRT, CFBE, or HEK293 cells expressing F508del-CFTR. Based on its physicochemical profile (MW 345.39, LogP 1.6), this compound is predicted to exhibit favorable cell permeability and solubility in DMSO-based assay buffers . Users should establish dose-response curves in their specific cell system, as published EC50 data are not available. Include lumacaftor (EC50 ~100 nM in FRT cells) as a positive control for assay normalization [1].

Combinatorial Corrector Studies Investigating Additive or Synergistic Rescue

Due to its structurally distinct oxazole-carboxamide scaffold, CFTR corrector 11 may be evaluated in combination with Type I correctors (e.g., lumacaftor, tezacaftor) to probe additive rescue of F508del-CFTR. The divergent binding site prediction (based on the absence of the benzodioxole TMD1-binding moiety) supports combinatorial screening without direct competition for the same site . Users should quantify fold-change in CFTR-mediated chloride current relative to single-agent treatment and normalize to positive controls [1].

Structure-Activity Relationship (SAR) Studies of Oxazole-Carboxamide CFTR Modulators

CFTR corrector 11 serves as a reference compound for medicinal chemistry campaigns targeting novel corrector chemotypes. Its defined scaffold (5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide) provides a starting point for systematic substitution of the methoxyphenyl, morpholinopropyl, and carboxamide moieties . Users can benchmark derivative potency against CFTR corrector 11 in functional chloride transport assays, with lumacaftor included as an inter-class comparator [1].

Technical Documentation Hub

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